molecular formula C20H24O3 B1237492 Hogival; Oestrone-3-acetate; Puboestrene

Hogival; Oestrone-3-acetate; Puboestrene

Cat. No.: B1237492
M. Wt: 312.4 g/mol
InChI Key: KDPQTPZDVJHMET-MPTUAUJUSA-N
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Description

Hogival, Oestrone-3-acetate, and Puboestrene are synonyms for the same chemical compound, identified by the CAS number 901-93-9. This compound is a steroidal estrogen derivative with the molecular formula C₂₀H₂₄O₃ and a molecular weight of 312.4 g/mol. Structurally, it is characterized by:

  • A 3-acetoxy group (esterification of estrone at the 3-hydroxy position).
  • A 17-keto group on the estratriene backbone (1,3,5(10)-estratriene).

Puboestrene is the name used in phytochemical contexts, as it was first isolated from the bark of Holarrhena pubescens. Hogival is likely a trade name, while Oestrone-3-acetate is the standardized chemical nomenclature. The compound is implicated in estrogenic pathways, particularly in hormone-dependent conditions like breast cancer, and has been studied for its metabolic interactions with estrone sulfatase.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C20H24O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4,6,11,16-18H,3,5,7-10H2,1-2H3/t16?,17?,18?,20-/m0/s1

InChI Key

KDPQTPZDVJHMET-MPTUAUJUSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C3CC[C@]4(C(C3CC2)CCC4=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4=O)C

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

acetoxyestrone
estrone acetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Oestrone-3-acetate (Hogival/Puboestrene) with structurally or functionally related compounds:

Compound Molecular Formula CAS No. Source Key Features Pharmacological Role
Oestrone-3-acetate C₂₀H₂₄O₃ 901-93-9 Natural (H. pubescens) / Synthetic Estrogen ester; 3-acetoxy and 17-keto groups. Estrogenic activity; potential role in breast cancer via estrone sulfatase modulation.
Hexestrol C₁₈H₂₂O₂ 84-16-2 Synthetic Non-steroidal estrogen; stilbene derivative. Synthetic estrogen used in hormone replacement therapy.
Dehydroepiandrosterone Acetate C₂₁H₂₈O₃ 1244-17-5 Synthetic Androgen precursor; 3β-acetoxy and 17-keto groups on androstene backbone. Adrenal hormone precursor; investigated for anti-aging and immune modulation.
Hydrogesterone (Pregna-4,6-diene-3,20-dione) C₂₁H₂₈O₂ 1162-56-7 Synthetic Progestin derivative; 4,6-diene and 3,20-dione groups. Progestogenic activity; used in menstrual disorders and hormone therapy.
Estrone-3-methylthiophosphonate C₁₉H₂₃O₃PS N/A Synthetic Estrone analog with thiophosphonate group at position 3. Potent estrone sulfatase inhibitor; blocks estrogen synthesis in breast cancer cells.

Key Structural and Functional Differences:

Oestrone-3-acetate vs. Hexestrol: Oestrone-3-acetate is a steroidal estrogen, while Hexestrol is a non-steroidal synthetic estrogen. The latter lacks the steroid backbone, reducing receptor specificity but enhancing metabolic stability. Hexestrol is less prone to enzymatic degradation, making it suitable for oral administration.

Oestrone-3-acetate vs. Dehydroepiandrosterone Acetate :

  • Both are steroid esters, but Dehydroepiandrosterone Acetate is an androgen precursor with a 5-ene structure, whereas Oestrone-3-acetate has an aromatic A-ring (estratriene).

Oestrone-3-acetate vs. Estrone-3-methylthiophosphonate :

  • The thiophosphonate group in the latter confers resistance to hydrolysis, enhancing its efficacy as a sulfatase inhibitor compared to Oestrone-3-acetate.

Detailed Research Findings

Estrogenic and Anticancer Activity

  • Mechanism in Breast Cancer: Oestrone-3-acetate is hydrolyzed to estrone, which is further converted to estradiol. This pathway is critical in hormone-dependent breast tumors.
  • Natural Source and Antibacterial Synergy: Puboestrene, isolated from H. pubescens, synergizes with novobiocin to combat multidrug-resistant Acinetobacter baumannii. This highlights its role beyond estrogenic activity.

Structural-Activity Relationships (SAR)

  • Acetylation at Position 3 : Enhances lipid solubility and prolongs half-life compared to estrone.
  • Modifications at Position 3 : Thiophosphonate or methyl groups (as in Estrone-3-methylthiophosphonate) block metabolic hydrolysis, creating potent inhibitors.

Limitations of Structural Similarity

Despite shared steroid backbones, minor structural changes (e.g., 5-ene vs. estratriene) drastically alter biological activity. For example, Hydrogesterone (a progestin) and Oestrone-3-acetate bind to different nuclear receptors, illustrating the importance of functional group placement.

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